molecular formula C20H22O B12593732 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene CAS No. 613666-96-9

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene

Katalognummer: B12593732
CAS-Nummer: 613666-96-9
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: QTQNRLCLPYVWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a hexynyl group and a methoxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene typically involves multi-step organic reactions. One common method is the coupling of a hexynyl halide with a methoxyphenylmethyl benzene derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-4-(1-propyn-1-yl)benzene: A structurally similar compound with a propynyl group instead of a hexynyl group.

    1-Methoxy-4-(1-butyn-1-yl)benzene: Another similar compound with a butynyl group.

Uniqueness

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene is unique due to its specific substitution pattern and the presence of both a hexynyl group and a methoxyphenylmethyl group

Eigenschaften

CAS-Nummer

613666-96-9

Molekularformel

C20H22O

Molekulargewicht

278.4 g/mol

IUPAC-Name

1-hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene

InChI

InChI=1S/C20H22O/c1-3-4-5-7-12-17-13-10-11-16-19(17)20(21-2)18-14-8-6-9-15-18/h6,8-11,13-16,20H,3-5H2,1-2H3

InChI-Schlüssel

QTQNRLCLPYVWOY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CC1=CC=CC=C1C(C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.